(1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide
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Overview
Description
(1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide is a compound with a complex molecular structure. It is known for its applications in various fields, including metabolic enzyme research. The compound has a molecular weight of 447.45 and a molecular formula of C21H24F3N7O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
(1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used in the study of metabolic enzymes and their inhibitors.
Biology: The compound is employed in research related to cellular processes and enzyme functions.
Industry: The compound is used in the synthesis of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and affecting the metabolic pathways. This interaction is crucial for its applications in enzyme research and drug development .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide include:
- (1R,3S)-N-(4-Cyano-2-(trifluoromethyl)benzyl)-3-((4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)amino)cyclohexane-1-carboxamide
- Other cyclohexane derivatives with similar functional groups
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with particular enzymes and metabolic pathways. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H18F3N3O |
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Molecular Weight |
325.33 g/mol |
IUPAC Name |
(1R,3S)-3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H18F3N3O/c17-16(18,19)14-6-10(8-20)4-5-12(14)9-22-15(23)11-2-1-3-13(21)7-11/h4-6,11,13H,1-3,7,9,21H2,(H,22,23)/t11-,13+/m1/s1 |
InChI Key |
NEMMFWHHDCDWDG-YPMHNXCESA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)C(=O)NCC2=C(C=C(C=C2)C#N)C(F)(F)F |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)NCC2=C(C=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
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